molecular formula C6H11N3OS B11788365 5-Amino-2-isobutyl-1,2,4-thiadiazol-3(2H)-one

5-Amino-2-isobutyl-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B11788365
M. Wt: 173.24 g/mol
InChI Key: INMQEHLLTVVWGQ-UHFFFAOYSA-N
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Description

5-Amino-2-isobutyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isobutyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isobutylamine with thiocarbohydrazide, followed by cyclization in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-isobutyl-1,2,4-thiadiazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,2,4-thiadiazole-3-thiol
  • 2-Amino-1,3,4-thiadiazole
  • 5-Methyl-1,2,4-thiadiazole-3-carboxylic acid

Uniqueness

5-Amino-2-isobutyl-1,2,4-thiadiazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isobutyl group may impart distinct properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

5-amino-2-(2-methylpropyl)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C6H11N3OS/c1-4(2)3-9-6(10)8-5(7)11-9/h4H,3H2,1-2H3,(H2,7,8,10)

InChI Key

INMQEHLLTVVWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)N=C(S1)N

Origin of Product

United States

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